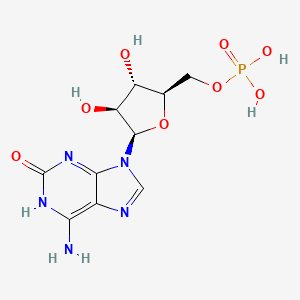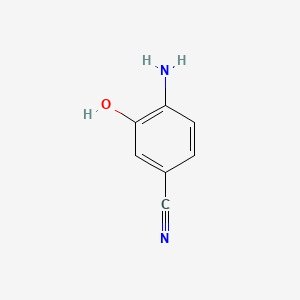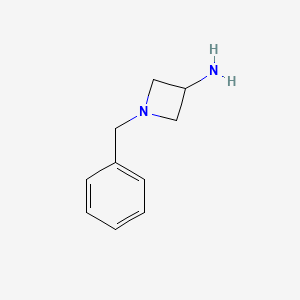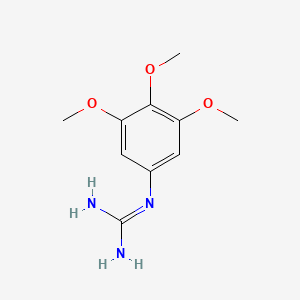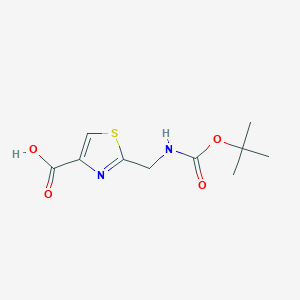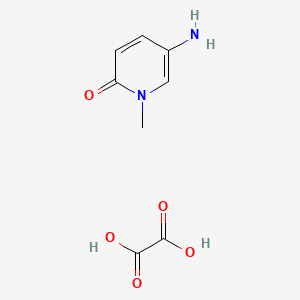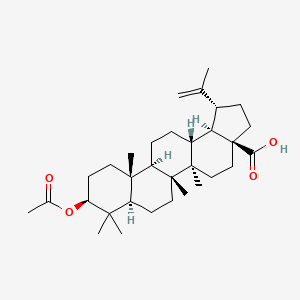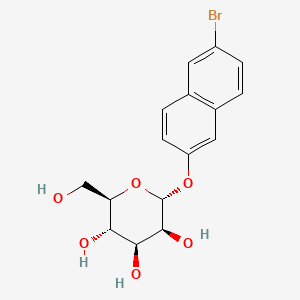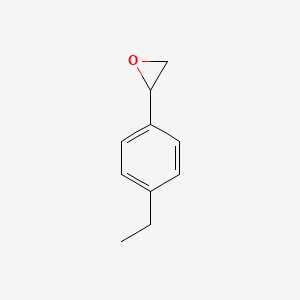
2-(4-Ethylphenyl)oxirane
Descripción general
Descripción
2-(4-Ethylphenyl)oxirane is a chemical compound that belongs to the class of organic compounds known as oxiranes, which are three-membered cyclic ethers. The structure of this compound includes an oxirane ring attached to a phenyl ring that is substituted with an ethyl group at the para position. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and polymer science.
Synthesis Analysis
The synthesis of oxirane derivatives has been explored in several studies. For instance, a series of 2-(phenylalkyl)oxirane-2-carboxylic acids, which are structurally related to 2-(4-Ethylphenyl)oxirane, were synthesized and evaluated for their hypoglycemic activity . Another study described the synthesis of a 2,3-disubstituted oxirane with a carbonyl–aromatic π-stacked structure, which could be related to the synthesis of 2-(4-Ethylphenyl)oxirane . Additionally, methods for synthesizing oxirane derivatives with iodophenyl groups have been reported, which could provide insights into the synthesis of various substituted oxiranes .
Molecular Structure Analysis
The molecular structure of oxiranes is characterized by the presence of a three-membered ring, which imparts strain and reactivity to the molecule. The substituents on the phenyl ring can influence the chemical behavior and physical properties of the oxirane. For example, the presence of electron-withdrawing or electron-donating groups can affect the reactivity of the oxirane ring during chemical reactions .
Chemical Reactions Analysis
Oxiranes are known to undergo a variety of chemical reactions, including ring-opening polymerizations and stereoselective formations. The ring-opening polymerization of a 2,3-disubstituted oxirane led to the formation of a polyether with a specific conformation due to π-stacking interactions . Stereoselective oxirane formation has also been reported, which is relevant for the synthesis of enantiomerically pure compounds . Furthermore, oxiranes can be used as reagents for determining the enantiomeric excess of chiral amines through regioselective ring-opening reactions .
Physical and Chemical Properties Analysis
The physical and chemical properties of oxiranes are influenced by their molecular structure. The presence of substituents on the phenyl ring can affect the compound's boiling point, solubility, and stability. For example, the introduction of fluorine atoms or other halogens can significantly alter the compound's reactivity and physical properties . The synthesis of poly{2-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyloxy)methyl]oxirane} demonstrates the impact of highly fluorinated substituents on the properties of the resulting polymer .
Aplicaciones Científicas De Investigación
Synthesis and Medical Applications
2-(4-Ethylphenyl)oxirane, a compound belonging to the oxirane family, has been extensively researched for various applications, particularly in the synthesis of medically relevant compounds. One notable study in this area involves the synthesis and hypoglycemic activity of phenylalkyloxiranecarboxylic acid derivatives, where compounds like 2-(phenylalkyl)oxirane-2-carboxylic acids demonstrated significant blood glucose-lowering activities in fasted rats (Eistetter & Wolf, 1982).
Chemical Synthesis and Material Science
2-(4-Ethylphenyl)oxirane also finds application in the field of chemical synthesis and material science. A study exploring the ring-opening polymerization of a 2,3-disubstituted oxirane leading to a polyether with a carbonyl–aromatic π-stacked structure highlights its role in producing polymers with unique properties (Merlani et al., 2015).
Antimicrobial and Insect Antifeedant Properties
Research has also been conducted on the antimicrobial and insect antifeedant potential of keto oxiranes, including those in the 2-(4-Ethylphenyl)oxirane family. These studies reveal the effectiveness of these compounds against various microbial strains and insects, indicating their potential use in pest control and antimicrobial treatments (Thirunarayanan & Vanangamudi, 2016).
Genetic and Cellular Studies
In the realm of genetic and cellular studies, oxiranes, including 2-(4-Ethylphenyl)oxirane derivatives, have been analyzed for their effects on genetic materials. For instance, research on the induction of gene mutations and micronuclei by oxiranes in mammalian cells in vitro highlights the biological effects and potential risks associated with these compounds (Schweikl, Schmalz, & Weinmann, 2004).
Safety And Hazards
The compound has several hazard statements including H227, H302, H312, H315, H319, H332, H335, H341, H351. Precautionary statements include P201, P202, P210, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P330, P332+P313, P337+P313, P362, P363, P370+P378, P403+P233, P403+P235, P405, P501 .
Propiedades
IUPAC Name |
2-(4-ethylphenyl)oxirane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O/c1-2-8-3-5-9(6-4-8)10-7-11-10/h3-6,10H,2,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUZUMVNATYKTJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2CO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70438811 | |
| Record name | 2-(4-ethylphenyl)-oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Ethylphenyl)oxirane | |
CAS RN |
169272-14-4 | |
| Record name | 2-(4-ethylphenyl)-oxirane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70438811 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

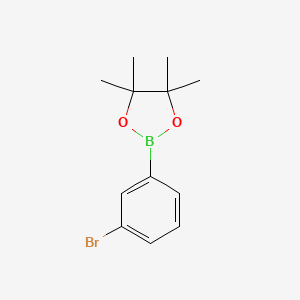

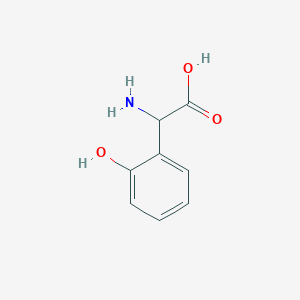

![4,4'-Bipyridinium, 1,1'-bis[(2-boronophenyl)methyl]-, dibromide](/img/structure/B1279270.png)
